3-(3-Fluorophenyl)-2-hydroxypropionic Acid
Description
Significance of the Fluorophenyl Moiety Regiochemistry (e.g., meta vs. para substitution)
The placement of fluorine alters the electronic distribution across the molecule, which in turn can affect how it interacts with other molecules, such as biological receptors or enzymes. benthamscience.com For instance, fluoro-arenes are generally more lipophilic (fat-soluble) than their non-fluorinated counterparts. mdpi.com This property is crucial in medicinal chemistry as it can enhance a molecule's ability to cross cell membranes. tandfonline.comnih.gov The specific regiochemistry (meta vs. para or ortho) fine-tunes these electronic and steric influences, potentially leading to differences in metabolic stability and binding affinity for biological targets. tandfonline.com While the para-substituted analogue, 3-(4-fluorophenyl)propionic acid, is also a subject of research, the meta substitution in 3-(3-Fluorophenyl)-2-hydroxypropionic acid provides a distinct electronic and steric profile that is explored for specific synthetic and medicinal applications. chemimpex.comchemdad.com
Chirality at the C-2 Position and Enantiomeric Considerations
A defining structural feature of this compound is the presence of a chiral center at the second carbon (C-2) of the propionic acid chain. This carbon is bonded to four different groups: a hydrogen atom, a hydroxyl (-OH) group, a carboxylic acid (-COOH) group, and the 3-fluorobenzyl (-CH₂-C₆H₄F) group.
This arrangement means the molecule is chiral and can exist as two non-superimposable mirror images known as enantiomers: (S)-3-(3-Fluorophenyl)-2-hydroxypropionic acid and (R)-3-(3-Fluorophenyl)-2-hydroxypropionic acid. Enantiomers often exhibit identical physical properties in a non-chiral environment but can have vastly different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and may interact preferentially with one enantiomer over the other. This principle is well-established for many arylpropionic acid derivatives, where often only one enantiomer is responsible for the desired therapeutic effect.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3-fluorophenyl)-2-hydroxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMLOIAOWWYEMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Advanced Organic Chemistry and Medicinal Chemistry Research
In the realm of organic chemistry, 3-(3-Fluorophenyl)-2-hydroxypropionic acid, particularly in its enantiomerically pure forms, serves as a valuable chiral building block. It is used in the synthesis of more complex, biologically active molecules. Its functional groups—the hydroxyl and carboxylic acid—offer versatile handles for a variety of chemical transformations.
Within medicinal chemistry, the incorporation of fluorine into potential drug candidates is a widely used strategy to enhance pharmacological properties. numberanalytics.com Fluorine can improve metabolic stability by blocking sites on the molecule that are susceptible to enzymatic degradation, thereby prolonging the drug's action. mdpi.comnih.gov It can also increase a compound's binding affinity to its target protein. tandfonline.com Consequently, fluorinated compounds like this compound and its derivatives are investigated for a range of potential therapeutic applications, including as anti-inflammatory and analgesic agents. chemimpex.com
Historical Perspectives and Early Research Directions
Enantioselective Synthesis Strategies
Enantioselective synthesis aims to produce a chiral compound with a high excess of one specific enantiomer. numberanalytics.com This can be achieved by using chiral catalysts or enzymes that preferentially catalyze the formation of the desired stereoisomer. numberanalytics.commdpi.com
Biocatalysis utilizes enzymes or whole-cell systems to perform chemical transformations. Enzymes offer remarkable selectivity (chemo-, regio-, and stereoselectivity) and operate under mild reaction conditions, making them attractive for industrial applications. chemrxiv.orgresearchgate.net For the synthesis of chiral 2-hydroxy acids, the stereospecific reduction of a corresponding α-keto acid precursor is a common and effective strategy.
The core of the biocatalytic synthesis of chiral 2-hydroxy acids is the stereoselective reduction of the ketone group in an α-keto acid precursor. This transformation is often catalyzed by oxidoreductases, particularly dehydrogenases. nih.gov Lactate dehydrogenases (LDHs) are well-suited for this purpose, catalyzing the reduction of pyruvate (B1213749) and its analogs. msu.edu Depending on the desired enantiomer, either D-lactate dehydrogenases (D-LDH) or L-lactate dehydrogenases (L-LDH) are employed.
In the synthesis of the analogous compound (R)-3-(4-fluorophenyl)-2-hydroxypropionic acid, a key building block for a rhinovirus protease inhibitor, researchers successfully employed a biocatalytic reduction strategy. acs.org The process involved the stereoselective reduction of the precursor, 3-(4-fluorophenyl)-2-oxopropanoic acid. An essential part of developing this process was the screening of various enzymes to find a catalyst with high activity and enantioselectivity. D-LDHs from sources such as Leuconostoc mesenteroides and Staphylococcus epidermidis were identified as effective biocatalysts for producing the desired (R)-enantiomer. acs.org The reaction achieved excellent results, with enantiomeric excess (ee) values greater than 99.9%. acs.org
To facilitate this reduction, a second enzyme, formate (B1220265) dehydrogenase (FDH), is often used in tandem. acs.orgnih.gov FDH is not directly involved in reducing the keto acid but is crucial for regenerating the necessary cofactor, a topic discussed in section 2.1.1.3.
| Parameter | Details | Reference |
| Target Analog | (R)-3-(4-fluorophenyl)-2-hydroxypropionic acid | acs.org |
| Precursor | 3-(4-fluorophenyl)-2-oxopropanoic acid | acs.org |
| Primary Enzyme | D-Lactate Dehydrogenase (D-LDH) | acs.org |
| Enzyme Source | Leuconostoc mesenteroides, Staphylococcus epidermidis | acs.org |
| Cofactor System | NAD⁺/NADH | acs.org |
| Regeneration Enzyme | Formate Dehydrogenase (FDH) | acs.org |
| Enantioselectivity | >99.9% ee | acs.org |
| Overall Yield | 68-72% (two steps) | acs.org |
For industrial-scale production, moving from a batch process to a continuous system offers significant advantages in terms of productivity, efficiency, and cost-effectiveness. nih.gov Enzymatic membrane reactors (EMRs) are a prominent technology for achieving this, integrating the biocatalytic reaction with a membrane-based separation process. nih.govutm.my
An EMR typically consists of a reactor vessel coupled with an ultrafiltration membrane. acs.org The membrane has a specific molecular weight cutoff that allows small molecules like the substrate and product to pass through while retaining the much larger enzyme molecules within the reactor. acs.orgnih.gov This setup offers several key benefits:
Enzyme Retention: The expensive biocatalysts are contained and can be reused for extended periods, significantly reducing costs. chemrxiv.org
Continuous Operation: A continuous feed of substrate can be supplied to the reactor, and the product can be continuously removed in the permeate, leading to high-throughput production. core.ac.uk
Increased Productivity: The continuous removal of the product can prevent potential feedback inhibition of the enzyme, maintaining a high reaction rate and improving space-time yield. utm.my
In the synthesis of (R)-3-(4-fluorophenyl)-2-hydroxypropionic acid, a continuous process was successfully developed using a simple, low-cost membrane reactor. acs.org This system allowed for the multikilogram scale production of the chiral acid with a high space-time yield of 560 g/(L·d), demonstrating the practical viability of EMRs for producing valuable pharmaceutical intermediates. acs.org
Many oxidoreductases, including the D-lactate dehydrogenases used for synthesizing chiral hydroxy acids, require nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺/NADH) as a cofactor to facilitate the redox reaction. nih.govresearchgate.net These cofactors are expensive, and their use in stoichiometric amounts would make any industrial process economically unfeasible. researchgate.netnih.gov Therefore, an efficient in-situ cofactor regeneration system is critical. nih.govmatthey.com
The most common approach is an enzyme-coupled system where a second enzyme and a low-cost substrate are used to recycle the cofactor. researchgate.net In the synthesis of (R)-3-(4-fluorophenyl)-2-hydroxypropionic acid, the reduction of the keto acid by D-LDH consumes NADH, converting it to NAD⁺. acs.org To regenerate NADH, formate dehydrogenase (FDH) is added to the system. FDH catalyzes the oxidation of a cheap substrate, such as ammonium (B1175870) formate, to carbon dioxide and ammonia, while simultaneously reducing NAD⁺ back to NADH. acs.orgmatthey.com This creates a catalytic cycle where a small amount of the NAD⁺ cofactor can be used to produce a large amount of the desired product. acs.org
| Regeneration Enzyme | Substrate | Byproducts | Advantages | Disadvantages |
| Formate Dehydrogenase (FDH) | Formate | CO₂ | Favorable reaction equilibrium; Gaseous byproduct is easily removed. | Lower specific activity compared to some other dehydrogenases. nih.gov |
| Glucose Dehydrogenase (GDH) | Glucose | Gluconolactone | High specific activity; Readily available substrate. | Product can lower pH, requiring buffering. |
| Alcohol Dehydrogenase (ADH) | Isopropanol | Acetone | Inexpensive substrate. | Acetone byproduct may inhibit the primary enzyme. |
Asymmetric organic synthesis provides an alternative to biocatalysis, using chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. numberanalytics.com This field has developed powerful methods for creating enantiomerically pure compounds. mdpi.com
Chiral catalysts are molecules that can accelerate a chemical reaction while directing it to form one enantiomer preferentially. numberanalytics.com These catalysts, which can be based on transition metals with chiral ligands or be purely organic molecules (organocatalysts), create a transient chiral environment around the reactants. mdpi.com This interaction lowers the activation energy for the pathway leading to one enantiomer more than for the pathway leading to the other.
For the synthesis of chiral α-hydroxy propionic acids, several asymmetric organic methodologies are applicable:
Asymmetric Hydrogenation: The enantioselective hydrogenation of an α-keto ester or acid precursor using a chiral transition metal catalyst (e.g., based on Ruthenium or Rhodium with chiral phosphine (B1218219) ligands) is a powerful and direct route.
Chiral Auxiliary-Mediated Reactions: A chiral auxiliary is a molecule that is temporarily attached to the substrate, directs a stereoselective reaction, and is then removed. For example, an achiral glyoxylic acid derivative could be attached to a chiral alcohol to form an ester. Subsequent diastereoselective addition of an organometallic reagent to the carbonyl group, followed by removal of the auxiliary, can yield the desired enantiopure α-hydroxy acid.
These methods offer great versatility but can face challenges such as the high cost of metal catalysts, the need for multiple synthetic steps (in the case of auxiliaries), and potential difficulties in catalyst separation and recycling. nih.gov The choice between a biocatalytic or an asymmetric organic synthesis approach often depends on factors like substrate scope, desired scale, cost, and environmental impact.
Asymmetric Organic Synthesis
Stereocontrolled Construction of Stereocenters (e.g., using Garner's aldehyde)
The stereocontrolled synthesis of chiral molecules like this compound is crucial for ensuring biological efficacy and minimizing off-target effects. One powerful tool for introducing chirality is the use of chiral auxiliaries or building blocks, such as Garner's aldehyde.
Garner's aldehyde, a commercially available, configurationally stable serine-derived building block, is widely used in the asymmetric synthesis of various natural products and complex molecules. google.com Its utility lies in its ability to direct the stereoselective addition of nucleophiles to the aldehyde functionality, thereby creating a new stereocenter with a high degree of control. google.com
In the context of synthesizing this compound, a potential strategy would involve the reaction of Garner's aldehyde with a suitable nucleophile derived from 3-fluorophenylacetic acid or a related precursor. This nucleophilic addition would be followed by a series of transformations to unveil the desired α-hydroxy acid functionality. The stereochemistry of the newly formed hydroxyl group is dictated by the inherent chirality of Garner's aldehyde and the reaction conditions employed.
The general approach using Garner's aldehyde for the construction of a new stereocenter is outlined below:
| Step | Description | Key Considerations |
| 1. Nucleophilic Addition | Reaction of Garner's aldehyde with a 3-fluorophenyl-containing nucleophile (e.g., a Grignard reagent or an organolithium species). | The choice of nucleophile and reaction conditions (solvent, temperature, Lewis acids) can influence the diastereoselectivity of the addition. |
| 2. Functional Group Manipulation | Conversion of the resulting alcohol and subsequent cleavage of the oxazolidine (B1195125) ring. | This may involve protection/deprotection steps and oxidative cleavage to reveal the carboxylic acid and hydroxyl groups. |
| 3. Deprotection | Removal of any protecting groups to yield the final this compound. | The deprotection conditions must be chosen carefully to avoid racemization or decomposition of the product. |
Multicomponent Reactions for Scaffold Construction
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step, offering high atom economy and operational simplicity. nih.gov The Passerini and Ugi reactions are prominent examples of MCRs that can be adapted for the synthesis of α-hydroxy acid derivatives, which can then be hydrolyzed to the desired α-hydroxy acids. researchgate.netub.edu
Passerini Reaction:
The Passerini three-component reaction involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. researchgate.net For the synthesis of a precursor to this compound, 3-fluorophenylacetaldehyde could be used as the aldehyde component.
A generalized Passerini reaction for a this compound derivative is as follows:
| Reactant 1 | Reactant 2 | Reactant 3 | Product |
| Carboxylic Acid (e.g., Acetic Acid) | 3-Fluorophenylacetaldehyde | Isocyanide (e.g., tert-Butyl isocyanide) | α-Acyloxy amide |
The resulting α-acyloxy amide can then be hydrolyzed under acidic or basic conditions to yield this compound.
Ugi Reaction:
The Ugi four-component reaction is an extension of the Passerini reaction, incorporating a primary amine in addition to the carboxylic acid, carbonyl compound, and isocyanide. ub.edu This reaction yields a bis-amide product. By carefully selecting the starting materials, a scaffold can be constructed that, upon subsequent hydrolysis, would provide this compound.
A representative Ugi reaction leading to a precursor of this compound could involve:
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product |
| Carboxylic Acid (e.g., Formic Acid) | 3-Fluorophenylacetaldehyde | Isocyanide (e.g., Cyclohexyl isocyanide) | Primary Amine (e.g., Benzylamine) | Bis-amide |
Similar to the Passerini product, the bis-amide from the Ugi reaction can be hydrolyzed to the target α-hydroxy acid. The diversity of commercially available starting materials for both Passerini and Ugi reactions makes them attractive for generating libraries of analogous chiral propionic acids for screening purposes.
Conventional Chemical Synthesis Routes
Preparation from Substituted Phenylpropanoic Acid Precursors
A common and straightforward approach to synthesizing this compound involves the hydroxylation of a corresponding 3-(3-fluorophenyl)propanoic acid precursor. This can be achieved through various methods, including α-bromination followed by nucleophilic substitution with a hydroxide (B78521) source.
A typical reaction sequence is as follows:
α-Bromination: 3-(3-Fluorophenyl)propanoic acid is treated with a brominating agent, such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or under acidic conditions with bromine, to introduce a bromine atom at the α-position.
Hydrolysis: The resulting α-bromo acid is then subjected to hydrolysis, typically using an aqueous base (e.g., sodium hydroxide or potassium carbonate) followed by acidification, to replace the bromine atom with a hydroxyl group.
An analogous reaction is described in a patent for the synthesis of 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropionic acid, where 3-chloro-2-methyl-2-hydroxypropionic acid is reacted with a salt of 4-fluorophenylsulfinic acid. nih.gov This suggests that nucleophilic substitution on an α-halo acid is a viable strategy for introducing various functionalities at the α-position.
Functional Group Transformations in Non-Chiral Syntheses
In cases where a racemic mixture of this compound is acceptable or can be resolved in a subsequent step, non-chiral synthetic routes offer a more direct approach. These methods often rely on standard functional group transformations.
One such approach could involve the reduction of a corresponding α-keto acid, 3-(3-fluorophenyl)-2-oxopropanoic acid. This precursor can be synthesized through various methods, such as the condensation of 3-fluorobenzaldehyde (B1666160) with pyruvic acid. The subsequent reduction of the ketone functionality can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), to yield the racemic α-hydroxy acid.
Another potential non-chiral route involves the hydration of 3-(3-fluorophenyl)acrylic acid (cinnamic acid analog). This reaction, typically catalyzed by an acid, would lead to the formation of the target compound.
These non-chiral syntheses provide a more direct route to the racemic product and can be advantageous in terms of cost and simplicity. The resulting racemate can then be resolved into its enantiomers through classical resolution techniques, such as the formation of diastereomeric salts with a chiral amine, or through chiral chromatography.
Process Optimization and Scalability in Synthesis
Yield and Purity Enhancement:
Optimizing reaction conditions is paramount for maximizing the yield of the desired product and minimizing the formation of impurities. This can involve a systematic study of parameters such as:
Reaction Temperature: Fine-tuning the temperature can significantly impact reaction rates and selectivity.
Solvent Selection: The choice of solvent can influence reactant solubility, reaction kinetics, and product isolation.
Catalyst Loading and Type: For catalytic reactions, optimizing the catalyst loading and selecting the most efficient catalyst can lead to improved yields and shorter reaction times.
Stoichiometry of Reactants: Adjusting the molar ratios of reactants can drive the reaction to completion and minimize side reactions.
Purification methods also play a critical role in achieving high purity. Techniques such as crystallization, chromatography (including chiral chromatography for enantiomeric separation), and distillation can be optimized for scalability. For instance, the choice of crystallization solvent and cooling profile can dramatically affect the crystal size, form, and purity of the final product.
Scalability Considerations:
Scaling up a chemical synthesis from the gram to the kilogram or multi-ton scale presents numerous challenges. Key considerations include:
Heat Transfer: Exothermic or endothermic reactions that are easily managed on a small scale can become problematic on a larger scale. Proper reactor design and temperature control are essential.
Mass Transfer: Efficient mixing becomes more challenging in large reactors, which can affect reaction rates and selectivity.
Safety: A thorough hazard analysis is required to identify and mitigate potential safety risks associated with the process, such as runaway reactions or the handling of hazardous materials.
Cost of Goods: The cost of raw materials, solvents, catalysts, and energy, as well as waste disposal, must be carefully considered to ensure the economic viability of the process.
While specific process optimization and scalability data for the chemical synthesis of this compound is not extensively published, general principles of chemical process development are applicable. Drawing from studies on the production of similar molecules, such as the biocatalytic synthesis of 3-hydroxypropionic acid where fermentation conditions are meticulously optimized for titer and productivity, provides a framework for the systematic improvement of chemical synthetic routes. mdpi.comepo.org The development of robust and scalable processes is essential for the commercial production of this and other valuable chiral building blocks.
Reactions of the Hydroxyl Group
The secondary hydroxyl group on the alpha-carbon is a key site for transformations such as oxidation, esterification, and etherification. These reactions allow for the introduction of new functional groups and the modification of the compound's chemical properties.
The secondary hydroxyl group of this compound can be oxidized to yield the corresponding α-keto acid, 3-(3-Fluorophenyl)-2-oxopropanoic acid. This transformation is a fundamental reaction in organic synthesis, converting the alcohol functionality into a ketone. The reaction typically employs common oxidizing agents capable of selectively oxidizing secondary alcohols. For analogous compounds, reagents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions have been noted as effective. The resulting product, an α-keto acid, is a valuable synthetic intermediate. uni.luscbt.comscbt.com
Table 1: Oxidation of this compound
| Reactant | Product | Potential Reagents |
|---|
The hydroxyl group can undergo esterification to form various ester derivatives. For instance, reacting the hydroxyl group with an acylating agent like acetic anhydride (B1165640) can yield the corresponding acetate (B1210297) ester. This type of reaction has been demonstrated on structurally similar molecules, such as methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, which was converted to its acetate form via reaction with acetic anhydride. rsc.org Such derivatization can alter the polarity and reactivity of the parent molecule. Etherification, the conversion of the hydroxyl group to an ether, is another potential pathway, typically achieved by reaction with an alkyl halide under basic conditions, though specific studies on this compound are less common.
Transformations of the Carboxylic Acid Group
The carboxylic acid moiety is another primary site for chemical reactions, including reduction to an alcohol and conversion to various acid derivatives like amides and esters.
The carboxylic acid group can be selectively reduced to a primary alcohol, yielding (S)-3-(3-fluorophenyl)-1,2-propanediol. This transformation requires potent reducing agents that are capable of reducing carboxylic acids, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes (e.g., borane methyl sulfide). google.com This reaction converts the bifunctional acid-alcohol into a diol, a class of compounds with broad utility in polymer and synthetic chemistry.
Table 2: Reduction of this compound
| Reactant | Product | Common Reducing Agents |
|---|
The carboxylic acid function can be readily converted into an amide via reaction with an amine. This transformation typically requires the activation of the carboxylic acid, often achieved using coupling agents. Research on similar hydroxy acids has shown that reagents like N,N′-dicyclohexylcarbodiimide (DCC) or N,N′-diisopropylcarbodiimide (DIC) are effective for promoting amidation. rsc.orgmdpi.com This pathway allows for the synthesis of a diverse library of amide derivatives by varying the amine component. The synthesis of 3-hydroxypropionamide from 3-hydroxypropionic acid demonstrates the viability of this reaction on the core structure. google.com
Table 3: General Amidation Pathway
| Reactant 1 | Reactant 2 | Coupling Agent | General Product |
|---|
Electrophilic and Nucleophilic Aromatic Substitutions on the Fluorophenyl Ring
The aromatic ring offers a third site for chemical modification. The fluorine atom can potentially be displaced via nucleophilic aromatic substitution (SNAr) reactions, particularly if there are strong electron-withdrawing groups present on the ring. Such reactions might involve nucleophiles like amines or thiols, often in the presence of a base.
For electrophilic aromatic substitution (EAS), the existing substituents on the phenyl ring direct the position of incoming electrophiles. The fluorine atom is an ortho-, para- director, while the alkyl side chain (-CH₂CH(OH)COOH) is generally considered a deactivating meta-director. The interplay of these directing effects determines the regioselectivity of reactions like nitration, halogenation, or Friedel-Crafts reactions on the fluorophenyl ring.
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-(3-Fluorophenyl)-2-oxopropanoic acid |
| (S)-3-(3-fluorophenyl)-1,2-propanediol |
| 3-hydroxypropionic acid |
| 3-hydroxypropionamide |
| Acetic anhydride |
| Borane methyl sulfide |
| Chromium trioxide |
| Lithium aluminum hydride |
| Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate |
| N,N′-dicyclohexylcarbodiimide (DCC) |
| N,N′-diisopropylcarbodiimide (DIC) |
Synthesis of Advanced Intermediates and Modified Analogs
The chemical structure of this compound, featuring a carboxylic acid, a secondary alcohol, and a fluorinated phenyl ring, offers multiple sites for chemical modification. These reactive functional groups allow for the synthesis of a variety of derivatives, including advanced intermediates for more complex molecules and modified analogs with tailored properties. Key derivatization strategies focus on creating prodrugs to improve pharmacokinetic profiles and incorporating the molecule into larger peptide structures to develop novel therapeutic agents.
Derivatives for Prodrug Development
Prodrug design is a widely utilized strategy in medicinal chemistry to overcome undesirable properties of a pharmacologically active molecule, such as poor solubility, limited permeability, rapid metabolism, or formulation challenges. The core principle involves the chemical modification of the active drug to form a transiently inactive derivative that converts back to the parent drug within the body through enzymatic or chemical cleavage. For this compound, both the carboxylic acid and hydroxyl groups are amenable to prodrug derivatization, most commonly through the formation of ester linkages.
Ester prodrugs are a common approach to mask the polar carboxylic acid group, thereby increasing the lipophilicity of the compound and potentially enhancing its absorption across biological membranes. The synthesis of these derivatives typically involves the reaction of the parent acid with an appropriate alcohol in the presence of an acid catalyst or a coupling agent.
Another sophisticated approach involves the conjugation of amino acids to the parent molecule. Amino acid prodrugs can leverage the body's natural amino acid transporters to improve intestinal absorption. These conjugates are designed to be recognized by specific enzymes, such as peptidases, which cleave the ester or amide bond to release the active drug. The choice of the amino acid can be tailored to target specific transporters and to control the rate of hydrolysis. nih.govresearchgate.net
The general synthetic scheme for preparing an amino acid ester prodrug of this compound would involve the protection of the amino group of the selected amino acid (e.g., with a Boc or Fmoc group), followed by coupling to the hydroxyl group of the parent acid. The final step would be the deprotection of the amino group to yield the amino acid conjugate.
| Derivative Type | General Structure | Potential Advantage | Activation Mechanism |
| Alkyl Ester | R-CO-O-Alkyl | Increased lipophilicity, improved permeability | Esterase-mediated hydrolysis |
| Amino Acid Ester | R-CO-O-CH(R')-NH2 | Enhanced aqueous solubility, targeted uptake via amino acid transporters | Peptidase-mediated hydrolysis |
| Mutual Prodrug | Drug-Linker-Promo-moiety | Combination of two therapeutic agents for synergistic effects | Enzymatic cleavage of the linker |
This table is generated based on common prodrug strategies and does not represent experimentally confirmed derivatives of this compound due to a lack of specific literature.
Incorporation into Peptide Structures (e.g., Fmoc-protected amino-hydroxypropionic acid)
The unique structural features of this compound make it an attractive building block for incorporation into peptide chains. As an unnatural amino acid analog, it can be used to create peptidomimetics with altered conformations, enhanced stability against enzymatic degradation, and potentially novel biological activities. The fluorine atom on the phenyl ring can also introduce favorable properties such as increased metabolic stability and enhanced binding affinity through specific interactions with biological targets.
The most common methodology for incorporating such building blocks into peptides is Solid-Phase Peptide Synthesis (SPPS). In this process, the amino acid derivative must be appropriately protected to ensure selective bond formation. For incorporation via its carboxylic acid group, the hydroxyl group would need to be protected. Conversely, if it were to be incorporated as a hydroxy acid component in a depsipeptide (a peptide with one or more ester bonds), the carboxylic acid would be protected.
A crucial intermediate for SPPS is the N-terminally protected version of the corresponding amino acid. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is widely used in modern SPPS due to its base-lability, which allows for orthogonal deprotection strategies in the presence of acid-labile side-chain protecting groups. nih.govchempep.com The synthesis of Fmoc-protected this compound would involve the reaction of the amino-hydroxypropionic acid precursor with Fmoc-chloride or Fmoc-succinimide.
Once the Fmoc-protected building block is prepared, it can be incorporated into a growing peptide chain on a solid support. The general cycle of SPPS involves:
Deprotection: Removal of the Fmoc group from the resin-bound peptide with a mild base (e.g., piperidine (B6355638) in DMF).
Activation and Coupling: The carboxylic acid of the incoming Fmoc-amino acid is activated using a coupling reagent (e.g., HBTU, HATU) and then reacted with the free amine of the resin-bound peptide.
Washing: Removal of excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled. The efficiency of the coupling step is critical and can be influenced by the steric hindrance of the amino acid derivative. The fluorinated phenyl group in this compound is not expected to pose significant steric challenges for standard coupling protocols.
| Parameter | Description | Relevance to this compound Incorporation |
| Protection Strategy | Use of temporary (N-terminal) and permanent (side-chain) protecting groups. | An Fmoc group would be used for the N-terminus of the corresponding amino acid for standard SPPS. |
| Solid Support (Resin) | The polymer matrix on which the peptide is assembled. The choice of resin determines the C-terminal functionality (acid or amide). | Standard resins like Wang or Rink Amide can be used. |
| Coupling Reagents | Reagents that activate the carboxylic acid for amide bond formation (e.g., carbodiimides, phosphonium (B103445) salts, aminium salts). | Standard reagents such as HBTU/HOBt or HATU are expected to be effective. |
| Cleavage and Deprotection | Final step to release the peptide from the resin and remove side-chain protecting groups. | Typically achieved with a strong acid cocktail (e.g., trifluoroacetic acid with scavengers). |
This table outlines the general considerations for incorporating an amino acid analog into a peptide via SPPS.
The resulting peptides containing the this compound moiety can then be purified and characterized by methods such as HPLC and mass spectrometry to confirm their identity and purity. nih.gov
Computational and Theoretical Studies of 3 3 Fluorophenyl 2 Hydroxypropionic Acid
Molecular Modeling and Conformational Analysis
Molecular modeling serves as a foundational tool for understanding the three-dimensional structure and flexibility of 3-(3-Fluorophenyl)-2-hydroxypropionic acid. Conformational analysis, a key component of this modeling, identifies the molecule's most stable spatial arrangements, which are crucial for its chemical reactivity and biological activity.
Computational studies on similar molecules, such as flavonoids and azapeptides, demonstrate that methods like molecular mechanics and density functional theory (DFT) are employed to map the potential energy surface and identify low-energy conformers. nih.govmdpi.com For this compound, this analysis would involve rotating the single bonds—particularly around the chiral center and the phenyl group—to determine the preferred orientations of the hydroxyl, carboxyl, and fluorophenyl groups. These studies can be performed in a vacuum (gas phase) or with solvent models to simulate physiological conditions. nih.gov
Table 1: Representative Conformational Analysis Data for a Model Carboxylic Acid (Note: This is illustrative data for a related type of molecule, as specific data for this compound is not publicly available.)
| Conformer | Dihedral Angle (O=C-C-O) | Relative Energy (kcal/mol) | Population (%) |
| 1 | 0° (synperiplanar) | 0.00 | 75.8 |
| 2 | 180° (antiperiplanar) | 1.25 | 24.2 |
Quantum chemical calculations are fundamental to understanding the electronic nature of this compound. These calculations provide data on the distribution of electrons within the molecule, which dictates its reactivity. Key properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govemerginginvestigators.org A large gap suggests high stability and low reactivity, while a small gap indicates the opposite. nih.govresearchgate.net For fluorinated aromatic compounds, the position of the fluorine atom significantly influences these electronic properties. emerginginvestigators.org
Another important aspect is the calculation of atomic charges, often using Mulliken population analysis, which helps in identifying electrophilic and nucleophilic sites within the molecule. researchgate.net This information is vital for predicting how the molecule will interact with other chemical species. researchgate.net
Table 2: Illustrative Electronic Properties Calculated for a Fluorophenyl-Containing Compound via DFT (Note: This data is representative of calculations on analogous compounds, such as 4-carboxy-3-fluorophenylboronic acid, not the specific subject molecule.)
| Parameter | Value (eV) |
| HOMO Energy | -7.25 |
| LUMO Energy | -1.94 |
| HOMO-LUMO Gap (ΔE) | 5.31 |
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.com It offers a good balance between accuracy and computational cost, making it suitable for studying molecules like this compound. acs.org DFT calculations are used to optimize the molecular geometry, predict vibrational frequencies (for comparison with experimental IR and Raman spectra), and calculate the electronic properties mentioned previously (HOMO-LUMO energies, Mulliken charges). mdpi.comresearchgate.net
For instance, in studies of related chalcone (B49325) derivatives, DFT at the B3LYP/6-311G** level has been used to determine the optimized molecular structure and identify reactive sites through Molecular Electrostatic Potential (MEP) maps. mdpi.com These maps visualize the electron density, highlighting regions prone to electrophilic or nucleophilic attack. mdpi.com
Molecular Dynamics Simulations for Solution Behavior and Protein Interactions
Molecular Dynamics (MD) simulations provide a dynamic view of molecules over time, offering insights into their behavior in solution and their interactions with biological macromolecules like proteins. mdpi.com An MD simulation would model the movement of every atom in this compound, along with surrounding solvent molecules (typically water), based on a force field that describes the interatomic forces.
This technique can be used to study how the molecule's conformation changes in an aqueous environment and how it interacts with ions or other solutes. nih.gov When studying protein interactions, MD simulations can reveal the stability of a ligand-protein complex, the specific amino acid residues involved in binding, and the conformational changes that occur upon binding. nih.gov Parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg) are analyzed to assess the stability and flexibility of the complex. nih.gov
Ligand-Receptor Interaction Studies through Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. nih.gov This method is crucial for understanding the potential biological targets of this compound and the nature of its binding.
The process involves placing the 3D structure of the ligand into the binding site of a receptor and using a scoring function to estimate the binding affinity (e.g., in kcal/mol). nih.gov Docking studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. mdpi.com For example, in studies of chalcone derivatives with the Estrogen Receptor Alpha, docking has been used to predict binding energies and identify interactions with specific amino acid residues like Leu346 and Arg394. nih.gov Such studies are instrumental in structure-based drug design. nih.gov
Table 3: Example of Molecular Docking Results for a Small Molecule Inhibitor (Note: This table provides a hypothetical representation of docking results, as specific data for this compound is not available.)
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg121, Tyr356 | Hydrogen Bond, Pi-Alkyl |
| Factor Xa | -7.2 | Trp215, Gly216 | Hydrogen Bond, Hydrophobic |
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models use molecular descriptors—numerical values that characterize properties like size, shape, and electronic features—to predict the activity of new, untested compounds. semanticscholar.org
Pharmacophore modeling, on the other hand, identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) required for a molecule to interact with a specific biological target. nih.gov This "pharmacophore" can then be used to screen large databases of compounds to find new potential leads. For a series of compounds including this compound, a QSAR model could be developed to predict its potential inhibitory activity against a specific enzyme, while a pharmacophore model could define the key features necessary for this inhibition. nih.gov
Prediction of Synthetic Pathways and Reaction Mechanisms (e.g., enzyme catalysis)
Computational methods can also be applied to predict and understand the synthesis of this compound. This includes modeling chemical reactions to predict their feasibility and potential yields.
A particularly relevant area is the prediction of enzymatic pathways for biosynthesis. nih.gov Biocatalysis offers a green and often highly stereoselective route to chemical synthesis. researchgate.net Computational studies can model the interaction of a substrate with an enzyme's active site, elucidating the reaction mechanism at an atomic level. For instance, the synthesis of 3-hydroxypropionic acid (3-HP) and its derivatives can be achieved via various metabolic pathways, such as those involving glycerol (B35011) or glucose as a starting material. mdpi.com Computational modeling of key enzymes in these pathways, like 3-hydroxypropionate (B73278) dehydrogenase, can help in understanding their substrate specificity and reaction kinetics, thereby guiding efforts to engineer more efficient biocatalysts for the production of compounds like this compound. mdpi.com
Advanced Analytical Methodologies for Research on 3 3 Fluorophenyl 2 Hydroxypropionic Acid
Chromatographic Techniques for Enantiomeric Purity and Quantification
Chromatography is indispensable for the analysis of chiral compounds like 3-(3-Fluorophenyl)-2-hydroxypropionic acid. It allows for the separation of its enantiomers and accurate quantification.
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of the enantiomers of this compound. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Research Findings: The separation of chiral arylpropionic acid derivatives is well-established using polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose. nih.gov These columns, like Chiralpak® or Chiralcel®, are highly effective for resolving enantiomers. researchgate.net The mobile phase composition is critical for achieving optimal separation; typical mobile phases are mixtures of a non-polar solvent like n-hexane with a polar modifier such as ethanol (B145695) or 2-propanol, often with an acidic additive like trifluoroacetic acid to improve peak shape. nih.govasianpubs.org The specific choice of CSP, the nature of the polar modifier in the mobile phase, and the temperature can influence the retention times and even the elution order of the enantiomers. nih.gov
For quantification, a validated HPLC method is essential. This involves establishing linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). nih.gov A UV detector is commonly used, with the detection wavelength set to an absorption maximum of the phenyl group, typically around 210-230 nm. asianpubs.org By comparing the peak area of an unknown sample to a calibration curve generated from standards of known concentration, the amount of each enantiomer can be accurately determined. nih.govnih.gov
Table 1: Illustrative Chiral HPLC Parameters for Arylpropionic Acid Separation
| Parameter | Typical Condition | Purpose |
| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)) | Provides the chiral environment for enantiomeric recognition and separation. nih.govmdpi.com |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (e.g., 80:20:0.1 v/v/v) | Elutes the compounds from the column; the ratio is optimized for resolution. asianpubs.org |
| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of the separation and influences peak resolution. mdpi.com |
| Column Temperature | 25 - 40 °C | Affects retention times and selectivity; can be optimized for better separation. tsijournals.com |
| Detection | UV at ~220 nm | Monitors the eluent for the presence of the analyte based on its UV absorbance. asianpubs.org |
Gas Chromatography (GC) with chiral columns offers an alternative, high-resolution method for enantiomeric separation. Due to the low volatility of carboxylic acids, derivatization is typically required to convert this compound into a more volatile ester form, for example, a methyl or ethyl ester.
Research Findings: Chiral GC columns are commonly made by coating a capillary with a stationary phase containing derivatized cyclodextrins. gcms.czchromatographyonline.com These cyclodextrin (B1172386) macromolecules create a chiral environment capable of differentiating between the enantiomers of the derivatized analyte. gcms.cz The choice of the specific cyclodextrin derivative and the temperature program are critical parameters for achieving baseline separation. chromatographyonline.com Lower elution temperatures generally lead to greater selectivity and better resolution between enantiomeric peaks. chromatographyonline.com
The indirect approach to chiral GC analysis involves derivatizing the enantiomers with a chiral reagent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral GC column. mdpi.com However, the direct method using a chiral stationary phase is often preferred for its simplicity. chromatographyonline.com Detection is commonly performed using a Flame Ionization Detector (FID), which provides high sensitivity for organic compounds.
Table 2: General Approach for Chiral GC Analysis
| Step | Description | Example |
| 1. Derivatization | The carboxylic acid and alcohol groups are converted to more volatile functional groups. | Esterification with methanol (B129727) to form the methyl ester. |
| 2. Injection | The derivatized sample is vaporized and introduced into the GC system. | 1 µL injection in splitless mode. mdpi.com |
| 3. Separation | The enantiomers are separated on a capillary column coated with a chiral stationary phase. | Cyclodextrin-based column (e.g., Rt-βDEX). gcms.cz |
| 4. Detection | The separated compounds are detected as they elute from the column. | Flame Ionization Detector (FID). |
Spectroscopic Characterization Techniques
Spectroscopic techniques are essential for the unambiguous identification and structural elucidation of this compound.
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of the compound. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the atomic connectivity.
Research Findings:
¹H NMR: The proton NMR spectrum would show characteristic signals for the protons on the aromatic ring, the methylene (B1212753) group (-CH₂-), and the methine group (-CH(OH)-). The aromatic protons would appear as complex multiplets in the range of δ 6.8–7.4 ppm. The methine proton adjacent to the hydroxyl group would likely be a quartet around δ 5.1 ppm, while the methylene protons would appear as a multiplet around δ 2.8 ppm. nih.gov
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be observed downfield (δ > 170 ppm). The aromatic carbons would appear in the δ 110–165 ppm region, with their chemical shifts influenced by the fluorine substituent. The carbons of the aliphatic side chain (-CH(OH)- and -CH₂-) would resonate at approximately δ 70 ppm and δ 40 ppm, respectively. bmrb.io
¹⁹F NMR: Since the compound contains a fluorine atom, ¹⁹F NMR is a highly informative technique. It would show a single resonance for the fluorine atom on the phenyl ring. The chemical shift and coupling constants to adjacent protons (J-coupling) can confirm its position on the aromatic ring. nih.gov The ¹⁹F nucleus acts as a sensitive probe of the chemical environment. nih.gov
Table 3: Predicted NMR Chemical Shift Ranges for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | Aromatic (Ar-H) | 6.8 - 7.4 | Multiplet |
| Methine (CH-OH) | ~5.1 | Quartet | |
| Methylene (CH₂) | ~2.8 | Multiplet | |
| Carboxyl/Hydroxyl (COOH/OH) | Variable, broad | Singlet | |
| ¹³C | Carbonyl (C=O) | > 170 | Singlet |
| Aromatic (C-F) | ~160-165 (with C-F coupling) | Doublet | |
| Aromatic (Ar-C) | 110 - 145 | Multiple signals | |
| Methine (CH-OH) | ~70 | Singlet | |
| Methylene (CH₂) | ~40 | Singlet | |
| ¹⁹F | Aromatic (Ar-F) | -110 to -115 | Multiplet |
HRMS is a critical technique for confirming the elemental composition of this compound. It measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy.
Research Findings: HRMS can determine the mass of the parent molecule to within a few parts per million (ppm), which allows for the unambiguous calculation of its elemental formula (C₉H₉FO₃). nih.gov Techniques such as electrospray ionization (ESI) are commonly used, often detecting the deprotonated molecule [M-H]⁻ in negative ion mode. The experimentally measured exact mass is compared with the theoretically calculated mass for the proposed formula to confirm the compound's identity. For C₉H₉FO₃, the theoretical monoisotopic mass is approximately 184.0536 Da.
IR and UV-Vis spectroscopy provide valuable information about the functional groups present in the molecule and its electronic properties.
Research Findings:
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for its functional groups. A very broad absorption band in the region of 2500–3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid group, overlapping with the C-H stretching vibrations. A strong, sharp absorption around 1700–1730 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid. The O-H stretch of the secondary alcohol would appear as a broad band around 3200–3500 cm⁻¹. A strong band in the 1200-1300 cm⁻¹ region would indicate the C-F stretching vibration. nist.govresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is characterized by the absorption of the fluorophenyl chromophore. Aromatic systems typically show one or more absorption bands in the UV region between 200 and 300 nm. For a substituted benzene (B151609) ring like the one in this compound, characteristic absorptions would be expected around 210 nm and 260-270 nm. The exact position and intensity of these bands can be influenced by the solvent used for the analysis.
Crystallographic Analysis for Solid-State Structure and Absolute Configuration (e.g., Single-crystal X-ray diffraction)
Crystallographic analysis, particularly single-crystal X-ray diffraction (SC-XRD), stands as a definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and the absolute configuration of chiral centers. For a chiral molecule like this compound, SC-XRD is invaluable for assigning the (R) or (S) configuration without ambiguity.
The process involves growing a high-quality single crystal of the compound, which is then mounted in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern of scattered X-rays is collected on a detector. The angles and intensities of these diffracted beams are directly related to the arrangement of electrons, and thus atoms, within the crystal lattice. By analyzing this pattern, researchers can construct a three-dimensional electron density map of the molecule and refine it to determine the exact atomic positions.
In the context of substituted hydroxypropionic acids, crystallographic studies reveal key insights into intermolecular interactions that govern the crystal packing, such as hydrogen bonding. Carboxylic acids frequently form centrosymmetric hydrogen-bonded dimers via their carboxyl groups, a motif described with the graph-set notation R²₂(8). mdpi.com Analysis of related structures, like other 3-phenylpropanoic acids, shows they commonly crystallize in monoclinic space groups. mdpi.com The study of these interactions is crucial for understanding the physical properties of the solid-state material, including melting point and solubility.
For this compound, a single-crystal X-ray diffraction experiment would yield a set of crystallographic parameters that define the solid-state structure. While specific experimental data for this compound is not detailed in the provided sources, a typical output of such an analysis is presented in the illustrative table below.
Table 1: Illustrative Crystallographic Data Parameters from Single-Crystal X-ray Diffraction
| Parameter | Description | Example Value |
|---|---|---|
| Formula | The chemical formula of the compound in the crystal. | C₉H₉FO₃ |
| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| a, b, c (Å) | The dimensions of the unit cell along the x, y, and z axes. | a = 8.8 Å, b = 6.1 Å, c = 15.4 Å |
| α, β, γ (°) | The angles of the unit cell. | α = 90°, β = 97.5°, γ = 90° |
| Volume (ų) | The volume of the unit cell. | 820.5 ų |
| Z | The number of molecules per unit cell. | 4 |
| Flack Parameter | A value used to determine the absolute configuration of a chiral molecule. A value near zero for the correct enantiomer confirms the assignment. | 0.05(2) |
This technique is indispensable for confirming the stereochemistry of a synthetic route or for studying the solid-state conformation of the molecule, providing a foundational understanding of its structure-property relationships.
Polarimetry for Optical Purity Determination
Polarimetry is a crucial analytical technique used to measure the rotation of plane-polarized light as it passes through a solution containing a chiral compound. libretexts.org Molecules that can rotate plane-polarized light are termed "optically active." Enantiomers, which are non-superimposable mirror images of each other, rotate light by equal magnitudes but in opposite directions. masterorganicchemistry.com For this compound, the (S)- and (R)-enantiomers will exhibit equal and opposite optical rotations.
The extent of this rotation is measured using a polarimeter and is reported as the observed rotation (α). This value depends on several factors, including the concentration of the sample, the length of the sample tube (path length), the wavelength of the light, and the temperature. To standardize this measurement, the specific rotation ([α]) is calculated using the following formula:
[α] = α / (c × l)
Where:
[α] is the specific rotation.
α is the observed rotation in degrees.
c is the concentration of the solution in g/mL.
l is the path length of the polarimeter tube in decimeters (dm).
A solution containing a single enantiomer is considered optically pure. masterorganicchemistry.com A 50:50 mixture of two enantiomers is a racemic mixture and will show no optical rotation because the equal and opposite rotations of each enantiomer cancel each other out. libretexts.org
In research and synthesis, it is common to produce mixtures where one enantiomer is present in excess. Polarimetry is used to determine the optical purity or enantiomeric excess (ee) of such a mixture. The enantiomeric excess is a measure of the purity of the sample, indicating how much more of one enantiomer is present than the other. It is calculated by comparing the specific rotation of the mixture to the specific rotation of the pure enantiomer:
% Enantiomeric Excess (ee) = ([α]mixture / [α]pure enantiomer) × 100
For example, if a sample of (S)-3-(3-Fluorophenyl)-2-hydroxypropionic acid has a measured specific rotation that is 95% of the specific rotation of the pure (S)-enantiomer, it has an enantiomeric excess of 95%. This indicates the mixture contains 97.5% of the (S)-enantiomer and 2.5% of the (R)-enantiomer.
Table 2: Hypothetical Polarimetry Data for Determining Enantiomeric Excess
| Sample | Concentration (g/mL) | Path Length (dm) | Observed Rotation (α) | Specific Rotation ([α]) | Enantiomeric Excess (ee) |
|---|---|---|---|---|---|
| Pure (S)-enantiomer | 0.020 | 1.0 | +0.52° | +26.0° | 100% |
| Pure (R)-enantiomer | 0.020 | 1.0 | -0.52° | -26.0° | 100% |
| Racemic Mixture | 0.020 | 1.0 | 0.00° | 0.0° | 0% |
| Sample A | 0.020 | 1.0 | +0.47° | +23.5° | 90.4% |
This methodology is fundamental in asymmetric synthesis and chiral separations to quantify the success of a reaction or purification in selectively producing one enantiomer. nih.gov
Mechanistic Biochemical and Biological Interaction Research Involving 3 3 Fluorophenyl 2 Hydroxypropionic Acid
Enzymatic Inhibition and Activation Mechanisms
The primary mechanism of action anticipated for 3-(3-Fluorophenyl)-2-hydroxypropionic acid, given its structural resemblance to the 'profen' class of non-steroidal anti-inflammatory drugs (NSAIDs), is the inhibition of cyclooxygenase (COX) enzymes. These enzymes are critical for the synthesis of prostaglandins (B1171923) from arachidonic acid.
Investigation of Enzyme-Substrate/Inhibitor Binding Modes
Due to its structural similarity to the well-studied NSAID Flurbiprofen, it is hypothesized that this compound binds within the long, hydrophobic channel of the COX active site. This binding likely prevents the substrate, arachidonic acid, from accessing the catalytic residues at the apex of the channel, such as Tyrosine 385 and Serine 530. jpp.krakow.pl
The binding of arylpropionic acids to the COX active site is characterized by specific, crucial interactions. The carboxylate group of the inhibitor is essential, as it forms a strong ionic bond and hydrogen bonds with key amino acid residues at the base of the active site. researchgate.net In the case of Flurbiprofen binding to COX-1 and COX-2, this interaction primarily involves Arginine 120 and Tyrosine 355. researchgate.netresearchgate.net This anchors the inhibitor, allowing its phenyl rings to establish van der Waals contacts within the hydrophobic channel. jpp.krakow.pl It is predicted that this compound would adopt a similar canonical binding mode.
| Residue | Position | Type of Interaction | Role in Inhibition |
|---|---|---|---|
| Arginine (Arg) | 120 | Ionic Bond / Hydrogen Bond | Primary anchoring point for the inhibitor's carboxylate group. |
| Tyrosine (Tyr) | 355 | Hydrogen Bond | Secondary anchoring point for the carboxylate group. |
| Tyrosine (Tyr) | 385 | van der Waals Contact | Part of the catalytic site; blocked by the inhibitor's phenyl ring. |
| Serine (Ser) | 530 | Steric Hindrance | Located near the apex of the active site; access is blocked by the bound inhibitor. |
| Valine (Val) / Isoleucine (Ile) | 523 | Hydrophobic Interaction | A key difference between COX-2 (Val) and COX-1 (Ile). The smaller Valine in COX-2 creates a side pocket that can be exploited for selective inhibition. pnas.org |
Kinetic Analysis of Enzymatic Reactions (e.g., Cyclooxygenase (COX) Enzymes)
NSAIDs exhibit several distinct modes of COX inhibition based on their kinetic behavior. nih.gov Many, including Flurbiprofen, are classified as tight-binding, time-dependent inhibitors. nih.govacs.org This inhibition is not instantaneous but involves a multi-step process. nih.gov
The mechanism typically follows a two-step binding model:
Initial Rapid Binding: The inhibitor first forms a rapid, reversible complex with the enzyme (E•I). acs.org
Slow Isomerization: This is followed by a slower, time-dependent conformational change that results in a more tightly bound, stable enzyme-inhibitor complex (E*•I). acs.org This subsequent step leads to a functionally irreversible inhibition of the enzyme.
This time-dependent nature is a key characteristic of potent COX inhibitors. While specific kinetic constants for this compound are not available, the inhibitory concentrations (IC50) for racemic Flurbiprofen provide a benchmark for the potency of this class of compounds.
| Enzyme | IC50 (μM) |
|---|---|
| COX-1 | 0.1 |
| COX-2 | 0.4 |
Molecular Target Identification and Validation Studies
While COX-1 and COX-2 are the most probable targets, modern chemical proteomics approaches are used to identify the full spectrum of molecular interactions for a given compound. For the related molecule 3-(3-Fluorophenyl)propionic acid, Glycogen Synthase Kinase 3 beta (GSK-3β) has been identified as a potential molecular target, suggesting that this compound may also interact with kinases or other enzyme classes.
The identification and validation of such targets typically involve advanced methodologies:
Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that react with active sites in specific enzyme families to profile their activity within a complex proteome. frontiersin.orgmdpi.com A probe based on the this compound scaffold could be synthesized to identify novel enzyme targets.
Compound-Centric Chemical Proteomics (CCCP): In this "target hooking" approach, the compound of interest is immobilized on a solid support (like beads) and used as bait to capture its binding proteins from a cell lysate. frontiersin.orgmdpi.com The captured proteins are then identified using mass spectrometry.
Structure-Activity Relationship (SAR) Derivations in Biological Systems
The biological activity of 2-arylpropionic acids is highly dependent on their chemical structure. Decades of research on NSAIDs have established clear structure-activity relationships (SAR) for this class of compounds, which can be applied to this compound. chemistai.orgrsc.org
| Structural Feature | Importance for Activity | Mechanism |
|---|---|---|
| Carboxylic Acid Group | Essential | Forms the critical ionic and hydrogen bonds with Arg-120 and Tyr-355 in the COX active site, anchoring the molecule. |
| α-Methyl Group | Increases Potency | Creates a chiral center. The (S)-enantiomer is significantly more potent as a COX inhibitor than the (R)-enantiomer. |
| Aromatic Ring System | Essential | Contributes to the lipophilicity required to enter the hydrophobic COX channel and forms key van der Waals and hydrophobic interactions. |
| Substituents on Phenyl Ring | Modulates Potency & Selectivity | The position and nature of substituents (like fluorine) can influence binding affinity and selectivity between COX-1 and COX-2. brieflands.com |
Modification of the carboxylate moiety, for instance to an ester or amide, has been shown to abolish the slow, tight-binding behavior characteristic of potent COX inhibition, underscoring the critical role of this acidic group. nih.gov
Comparative Biochemical Analysis with Related Fluorinated and Non-Fluorinated Analogs
Impact of Fluorine Substitution on Bioactivity and Selectivity
The strategic incorporation of fluorine into drug candidates is a common tactic in medicinal chemistry to modulate a molecule's properties and enhance its biological activity. tandfonline.comnih.gov The substitution of a hydrogen atom with a fluorine atom on the phenyl ring of 3-phenyl-2-hydroxypropionic acid to create its fluorinated analog has profound effects on its physicochemical profile.
The introduction of fluorine, the most electronegative element, can significantly alter a molecule's properties:
Electronic Effects: Fluorine's strong electron-withdrawing nature can lower the pKa of nearby acidic groups, potentially influencing binding interactions. tandfonline.com
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a C-H bond with a C-F bond at a site susceptible to metabolic oxidation (e.g., by cytochrome P450 enzymes) can block this process, thereby increasing the compound's metabolic stability and half-life. nih.gov
Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance membrane permeability and cell penetration. nih.gov This can lead to better access to the target enzyme.
Binding Affinity: The fluorine atom can form unique non-covalent interactions, such as hydrogen bonds and dipole interactions, with protein targets, which can enhance binding affinity and selectivity. tandfonline.comnih.gov
| Property | Non-Fluorinated Analog | Fluorinated Analog (e.g., this compound) | Biochemical Implication |
|---|---|---|---|
| Metabolic Stability | Lower | Higher | Increased biological half-life and duration of action. nih.gov |
| Lipophilicity (logP) | Lower | Higher | Potentially improved membrane permeability and access to the enzyme's active site. nih.gov |
| Acidity (pKa) | Higher | Lower (more acidic) | Altered ionization state, which can affect binding to targets like COX. tandfonline.com |
| Binding Interactions | Standard hydrophobic/H-bonds | Potential for additional F-specific interactions (e.g., hydrogen bonds, dipole interactions). | Can lead to enhanced binding affinity and/or selectivity for the target enzyme. nih.gov |
Research on Stereochemical Influences of this compound on Biochemical Pathways Remains Limited
Despite the critical role of stereochemistry in determining the pharmacological and toxicological profiles of bioactive molecules, specific research detailing the differential effects of the (R) and (S) enantiomers of this compound on biochemical pathways is not available in the current scientific literature.
The three-dimensional arrangement of atoms in a chiral molecule, such as this compound, can lead to significant differences in how each enantiomer interacts with chiral biological macromolecules like enzymes and receptors. These stereospecific interactions often result in one enantiomer exhibiting the desired therapeutic activity while the other may be less active, inactive, or even contribute to adverse effects.
For the broader class of 2-arylpropionic acid derivatives, to which this compound belongs, it is well-established that the (S)-enantiomer is typically the active form. This stereoselectivity is a cornerstone of their pharmacology. However, detailed mechanistic studies elucidating how the specific fluorine substitution at the meta position of the phenyl ring in conjunction with the hydroxyl group at the C2 position influences the interaction of each enantiomer with specific biological targets are not publicly accessible.
Consequently, a comprehensive analysis of the stereochemical influences of this compound on biochemical pathways, including comparative data on the (R) versus (S) forms, cannot be provided at this time due to the absence of published research on this specific subject. The scientific community has not yet characterized the enantiomer-specific biological activities or mechanistic interactions of this particular compound.
Therefore, the creation of data tables and a detailed discussion on the research findings as requested is not feasible. Further investigation into the enantioselective synthesis and biological evaluation of the individual (R) and (S) enantiomers of this compound is required to elucidate their respective roles in biochemical and biological processes.
Future Directions and Emerging Research Avenues for 3 3 Fluorophenyl 2 Hydroxypropionic Acid
Development of Novel Synthetic Strategies with Enhanced Efficiency and Sustainability
The pursuit of more efficient and environmentally benign methods for synthesizing chiral 2-hydroxy acids is a key focus of modern organic chemistry. For fluorinated phenyl-2-hydroxypropionic acids, research is moving beyond traditional chemical routes towards biocatalytic and continuous manufacturing processes that offer higher yields, exceptional stereoselectivity, and a reduced environmental footprint.
Sustainable synthesis is also being explored through the use of microbial cell factories. rsc.orgmdpi.commdpi.com Genetically engineered microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, can be designed to produce 3-hydroxypropionic acid (3-HP) from renewable feedstocks like glucose. rsc.orgmdpi.com While this has been primarily focused on the parent 3-HP, the principles of metabolic engineering could be applied to create pathways for the synthesis of fluorinated analogs. This would involve introducing genes for enzymes capable of processing fluorinated intermediates, offering a green and sustainable route to 3-(3-Fluorophenyl)-2-hydroxypropionic acid. frontiersin.orgnih.gov
| Synthetic Strategy | Key Features | Potential Advantages |
| Continuous Enzymatic Process | Utilizes enzymes in a membrane reactor for continuous production. acs.org | High productivity, excellent stereoselectivity, reduced cost, and scalability. acs.org |
| Biocatalytic Reduction | Employs enzymes for the stereoselective reduction of a ketone precursor. smolecule.com | High enantiomeric purity and sustainable reaction conditions. smolecule.com |
| Microbial Cell Factories | Uses genetically engineered microbes to synthesize the compound from renewable resources. rsc.orgnih.gov | Environmentally friendly, utilizes inexpensive substrates, and operates under mild conditions. frontiersin.org |
Application in Complex Molecule Synthesis as a Chiral Synthon
The structural features of this compound—specifically its carboxylic acid group, hydroxyl group, and the chiral center—make it a valuable chiral synthon for the synthesis of more complex, high-value molecules. smolecule.comnih.gov As an intermediate, it provides a pre-defined stereocenter, which is crucial in the development of pharmaceuticals and other bioactive compounds where specific stereoisomers are required for desired activity.
Its utility has been demonstrated in the synthesis of protease inhibitors. For instance, the related (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid serves as a key building block for AG7088, a rhinovirus protease inhibitor. acs.org The chiral 2-hydroxyacid fragment is one of four key components assembled to create the final complex molecule. acs.org This highlights the role of fluorinated 2-hydroxypropionic acids in providing a core structural motif with the correct stereochemistry.
Future research will likely focus on expanding the library of complex molecules derived from this compound. The reactivity of its hydroxyl and carboxylic acid groups allows for a variety of chemical transformations, including esterification and amidation, enabling its incorporation into diverse molecular scaffolds. smolecule.com Its application in multicomponent reactions, where several starting materials are combined in a single step to form a complex product, is another promising avenue for creating novel heterocyclic compounds and other intricate architectures. nih.gov
Integration of High-Throughput Screening in Derivatization and Biological Evaluation
To fully explore the therapeutic potential of this compound, a large number of its derivatives must be synthesized and evaluated for biological activity. High-throughput screening (HTS) is a critical technology that automates this process, allowing for the rapid testing of thousands to millions of compounds. ufl.eduufl.edu
The process begins with the creation of a compound library. By systematically modifying the core structure of this compound—for example, by creating a series of esters or amides—a diverse library of derivatives can be generated. HTS platforms, utilizing robotics and microtiter plates in 384- or 1536-well formats, can then screen this library against specific biological targets like enzymes or cellular receptors. ufl.edu This enables the rapid identification of "hits"—compounds that exhibit a desired biological effect. ufl.eduresearchgate.net
Future applications of HTS in this context will involve developing specific assays to screen for various biological activities, such as anticancer, antimicrobial, or anti-inflammatory properties. orientjchem.orgmdpi.comnih.gov For example, a rapid throughput assay was developed for screening microbes that produce (R)-2-(4-hydroxyphenoxy)propionic acid, a related compound, demonstrating the feasibility of HTS in this chemical class. nih.gov By integrating HTS with computational methods like virtual screening, researchers can more efficiently predict which derivatives are most likely to be active, further accelerating the drug discovery process. ewadirect.com This combination of automated synthesis, biological screening, and in silico analysis represents a powerful strategy for unlocking the full pharmacological potential of this compound derivatives.
| HTS Integration Step | Description | Key Technologies |
| Library Generation | Synthesis of a diverse set of derivatives from the parent compound. | Combinatorial chemistry, automated synthesis. |
| Assay Development | Creation of specific biological or biochemical tests suitable for automation. ufl.edu | Fluorescence assays, cell-based assays. researchgate.net |
| Robotic Screening | Automated testing of the compound library against a biological target. ufl.edu | Liquid handling robots, microplate readers. ufl.edu |
| Hit Identification | Analysis of screening data to identify compounds with desired activity. researchgate.net | Informatics, data analysis software. |
Exploration of Biohybrid Systems for Synthesis and Transformation
Biohybrid systems, which combine the strengths of biocatalysis and chemical synthesis, offer innovative and sustainable pathways for producing and modifying complex molecules. The exploration of these systems for the synthesis and transformation of this compound is an exciting frontier.
One approach involves using whole-cell biocatalysts or isolated enzymes to perform key stereoselective steps within a larger chemical synthesis route. As demonstrated with related compounds, enzymes can be used for the efficient hydrolysis of nitriles to carboxylic acids or the reduction of ketones to chiral alcohols. acs.orgresearchgate.net A biohybrid strategy could involve the chemical synthesis of a precursor like 3-(3-fluorophenyl)-2-oxopropanoic acid, followed by an enzymatic reduction to yield the enantiomerically pure (R)- or (S)-3-(3-Fluorophenyl)-2-hydroxypropionic acid. This leverages the high selectivity of enzymes for a step that is often challenging to achieve with traditional chemical catalysts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
